(3S,4R)-benzyl 3-amino-4-fluoropiperidine-1-carboxylate
CAS No.:
Cat. No.: VC17852775
Molecular Formula: C13H17FN2O2
Molecular Weight: 252.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H17FN2O2 |
|---|---|
| Molecular Weight | 252.28 g/mol |
| IUPAC Name | benzyl (3S,4R)-3-amino-4-fluoropiperidine-1-carboxylate |
| Standard InChI | InChI=1S/C13H17FN2O2/c14-11-6-7-16(8-12(11)15)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9,15H2/t11-,12+/m1/s1 |
| Standard InChI Key | JREMPGXODKGFEJ-NEPJUHHUSA-N |
| Isomeric SMILES | C1CN(C[C@@H]([C@@H]1F)N)C(=O)OCC2=CC=CC=C2 |
| Canonical SMILES | C1CN(CC(C1F)N)C(=O)OCC2=CC=CC=C2 |
Introduction
(3S,4R)-Benzyl 3-amino-4-fluoropiperidine-1-carboxylate is a synthetic organic compound with a specific stereochemistry, indicated by the (3S,4R) notation. This compound is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and features a benzyl group attached to the carboxylate moiety. The presence of both an amino group and a fluorine atom on the piperidine ring adds to its complexity and potential reactivity.
Synthesis and Preparation
The synthesis of (3S,4R)-benzyl 3-amino-4-fluoropiperidine-1-carboxylate involves several steps, typically starting from chiral precursors to ensure the correct stereochemistry. The process may include reactions such as asymmetric synthesis or resolution of racemic mixtures to achieve the desired (3S,4R) configuration.
Synthesis Steps
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Starting Materials: Chiral piperidine derivatives or racemic mixtures that can be resolved.
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Key Reactions: Asymmetric synthesis, resolution, or fluorination reactions to introduce the fluorine atom.
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Purification: Techniques such as chromatography or crystallization to achieve high purity.
Applications and Research Findings
This compound is often used as a building block in organic synthesis, particularly in the development of pharmaceuticals or biologically active molecules. Its unique structure makes it suitable for various applications, including drug discovery.
Biological Activity
While specific biological activities of (3S,4R)-benzyl 3-amino-4-fluoropiperidine-1-carboxylate are not widely reported, compounds with similar structures have shown potential in various therapeutic areas. For instance, piperidine derivatives are known for their interactions with neurotransmitter systems, which could imply potential applications in neuroscience or psychiatry.
Storage and Handling
Given its chemical nature, (3S,4R)-benzyl 3-amino-4-fluoropiperidine-1-carboxylate should be stored in a cool, dry place, away from direct sunlight and moisture. It is also important to handle the compound with appropriate protective equipment to avoid exposure.
Safety Considerations
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Hazard Statements: Not explicitly listed, but general precautions for handling organic compounds should be taken.
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Storage Conditions: Cool, dry place.
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